molecular formula C9H18N2O2S B1420001 3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1019108-04-3

3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No. B1420001
M. Wt: 218.32 g/mol
InChI Key: DFMYIAUKUVTSBV-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,4-diazepane, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have high importance in medicinal chemistry due to their diverse chemical properties .


Synthesis Analysis

While specific synthesis methods for “3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione” are not available, 1,4-diazepanes can be synthesized via an enzymatic intramolecular asymmetric reductive amination . This method has been developed for the synthesis of chiral 1,4-diazepanes .

Scientific Research Applications

  • Biocatalysis and Enzymatic Synthesis

    • Summary: The compound is used in the synthesis of chiral 1,4-diazepanes via an enzymatic intramolecular asymmetric reductive amination process .
    • Method: The process involves the use of enantiocomplementary Imine Reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM, respectively .
    • Results: The study offers an effective method for the construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .
  • Pharmaceutical Research

    • Summary: Derivatives of isoindoline-1,3-dione, which can be synthesized from similar compounds, have been studied for their analgesic (pain-relieving) properties .
    • Method: The synthesis involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .
    • Results: It was revealed that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione has a high analgesic activity, 1.6 times higher than the activity of the reference drug metamizole sodium .
  • Enzymatic Intramolecular Asymmetric Reductive Amination

    • Summary: This process involves the synthesis of chiral 1,4-diazepanes via an enzymatic intramolecular asymmetric reductive amination .
    • Method: The process uses enantiocomplementary Imine Reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM, respectively .
    • Results: This study offers an effective method for the construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .
  • Synthesis of New Derivatives of Isoindoline-1,3-dione

    • Summary: A simple method for the synthesis of new derivatives of isoindoline-1,3-dione is developed in this study .
    • Method: The synthesis involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .
    • Results: It was revealed that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione has a high analgesic activity, 1.6 times higher than the activity of the reference drug metamizole sodium .
  • Enzymatic Intramolecular Asymmetric Reductive Amination

    • Summary: This process involves the synthesis of chiral 1,4-diazepanes via an enzymatic intramolecular asymmetric reductive amination .
    • Method: The process uses enantiocomplementary Imine Reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM, respectively .
    • Results: This study offers an effective method for the construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .
  • Synthesis of New Derivatives of Isoindoline-1,3-dione

    • Summary: A simple method for the synthesis of new derivatives of isoindoline-1,3-dione is developed in this study .
    • Method: The synthesis involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .
    • Results: It was revealed that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione has a high analgesic activity, 1.6 times higher than the activity of the reference drug metamizole sodium .

properties

IUPAC Name

3-(1,4-diazepan-1-yl)thiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c12-14(13)7-2-9(8-14)11-5-1-3-10-4-6-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMYIAUKUVTSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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